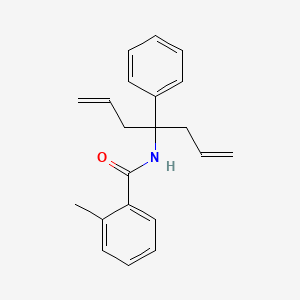![molecular formula C14H11F3N2O2 B11684513 2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide](/img/structure/B11684513.png)
2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The furan ring and the trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of furan oxides and trifluoromethyl-substituted oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan and trifluoromethyl derivatives.
Applications De Recherche Scientifique
2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-N’-[(E)-[3-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- 2-Methyl-N’-[(E)-[4-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide
- 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]thiophene-3-carbohydrazide
Uniqueness
The uniqueness of 2-Methyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide lies in its specific substitution pattern and the presence of both a furan ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H11F3N2O2 |
|---|---|
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
2-methyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-11(6-7-21-9)13(20)19-18-8-10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+ |
Clé InChI |
QZMSREFUSKUYLB-QGMBQPNBSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
SMILES canonique |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11684432.png)
![(2E)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11684433.png)


![Ethyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11684437.png)
![Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11684454.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11684465.png)
![2-[3,4-Dihydropyrimido[1,2-A][1,3]benzimidazol-10(2H)-YL]-1-(4-nitrophenyl)-1-ethanone](/img/structure/B11684472.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11684473.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11684479.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11684484.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11684490.png)
![N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11684493.png)
